molecular formula C7H9BrN2 B1649745 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole CAS No. 1043920-65-5

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Cat. No. B1649745
CAS RN: 1043920-65-5
M. Wt: 201.06
InChI Key: NZOHXUPPFVGHAW-UHFFFAOYSA-N
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Description

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of scientific research. This compound is known for its unique chemical properties and has been the subject of extensive research to explore its potential uses in various fields.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the utility of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole derivatives in the synthesis of various complex molecules. For instance, the compound serves as a versatile building block in the construction of polymetallic architectures due to its ability to undergo reactions with electrophiles, enabling further tuning of electronic properties. This characteristic is essential for the development of materials with tailored photophysical properties, which could be used in organic light-emitting devices (OLEDs) or as markers for biological labeling (Stagni et al., 2008).

Intramolecular Cycloaddition

Another significant application involves the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles through intramolecular nitrilimine cycloaddition. This method allows for the extension of cyclization to more versatile 3-bromo derivatives, indicating its potential for creating novel compounds with desired biological or physical properties (Winters, Teleha, & Sui, 2014).

Heterocyclic Compound Synthesis

The compound is also utilized in the synthesis of heterocyclic compounds incorporating coumarin. These compounds are synthesized starting from key materials like 3-bromoacetylcoumarin and screened for in vitro anticancer activity, highlighting the compound's importance in developing new pharmaceuticals with significant cytotoxic effects against various cancer cell lines (Mohareb & MegallyAbdo, 2015).

Catalytic Arylation

Research into the catalytic C-H arylation of pyrazoles, including those derived from this compound, lays the foundation for synthesizing complex arylated pyrazoles. This process allows for the direct attachment of arene rings to predetermined positions on the heteroarene nucleus, facilitating the development of compounds with precise electronic and structural properties for pharmaceutical applications (Goikhman, Jacques, & Sames, 2009).

properties

IUPAC Name

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(8)5-3-2-4-6(5)9-10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOHXUPPFVGHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215094
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1043920-65-5
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043920-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,5,6-tetrahydro-2-methylcyclopentapyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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